Thiophene, 2-bromo-3-hexyl-, homopolymer
CAS No.: 125321-66-6
Cat. No.: VC0241838
Molecular Formula: C32H48S3
Molecular Weight: 528.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 125321-66-6 |
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Molecular Formula | C32H48S3 |
Molecular Weight | 528.9 g/mol |
IUPAC Name | 3-hexyl-2-[4-hexyl-5-(4-hexyl-5-methylthiophen-2-yl)thiophen-2-yl]-5-methylthiophene |
Standard InChI | InChI=1S/C32H48S3/c1-6-9-12-15-18-26-22-29(34-25(26)5)32-28(20-17-14-11-8-3)23-30(35-32)31-27(21-24(4)33-31)19-16-13-10-7-2/h21-23H,6-20H2,1-5H3 |
SMILES | CCCCCCC1=C(SC(=C1)C)C2=CC(=C(S2)C3=CC(=C(S3)C)CCCCCC)CCCCCC |
Canonical SMILES | CCCCCCC1=C(SC(=C1)C)C2=CC(=C(S2)C3=CC(=C(S3)C)CCCCCC)CCCCCC |
Fundamental Properties and Characteristics
Thiophene, 2-bromo-3-hexyl-, homopolymer is a polymer derived from the monomer 2-bromo-3-hexylthiophene, characterized by a conjugated backbone with hexyl side chains. This structure confers specific physical and chemical properties that make it valuable for various applications, particularly in organic electronics.
The compound's fundamental properties are summarized in Table 1 below:
Property | Value |
---|---|
CAS Number | 125321-66-6 |
Molecular Formula | C32H48S3 |
Molecular Weight | 528.9 g/mol |
IUPAC Name | 3-hexyl-2-[4-hexyl-5-(4-hexyl-5-methylthiophen-2-yl)thiophen-2-yl]-5-methylthiophene |
Appearance | Typically solid form (polymer) |
Structure | Conjugated thiophene backbone with hexyl side chains |
The molecular structure of this homopolymer features a thiophene backbone with hexyl side chains, which significantly influences its solubility and processability. The presence of these side chains facilitates dissolution in common organic solvents, making it amenable to solution processing techniques commonly used in the fabrication of electronic devices.
Structural Features
The regioregularity of the polymer chain is a critical structural characteristic that determines its electronic properties. This regioregularity refers to the consistent head-to-tail arrangement of the thiophene units along the polymer backbone. Such structural regularity enhances π-orbital overlap, leading to improved electronic delocalization and, consequently, better charge transport properties.
Synthesis Methodologies
The synthesis of Thiophene, 2-bromo-3-hexyl-, homopolymer typically involves specialized polymerization techniques that ensure controlled molecular weight and regioregularity. Several methods have been developed for this purpose, with nickel-catalyzed cross-coupling reactions being among the most widely employed approaches.
Nickel-Catalyzed Polymerization
The synthesis typically begins with the formation of a Grignard reagent from the 2-bromo-3-hexylthiophene monomer, followed by polymerization in the presence of a nickel catalyst. This method allows for the production of high-molecular-weight polymers with controlled regioregularity, which is crucial for their electronic properties.
The polymerization mechanism often involves techniques like Kumada-Tamao-Corriu (KTC) or Kumada-Catalyzed Transfer Polymerization (KCTP), which enable the synthesis of regioregular polymers with precise control over the structural arrangement.
Chain-Growth Mechanism
Research has elucidated the chain-growth mechanism involved in the synthesis of thiophene-based polymers. According to studies by Yokozawa, the mechanism proceeds as follows:
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Two equivalents of the thiophene monomer (2-bromo-5-chloromagnesio-3-hexylthiophene) couple through the addition of catalytic Ni(dppp)Cl₂
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The Ni species transfers to the next C-Br bond by "walking" through the π conjugation
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The resulting dimer acts as a virtual initiator to start the polymerization
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The polymerization proceeds in a chain-growth manner without diffusion of the Ni(0) species
This mechanism allows for precise control over the polymer's molecular weight and polydispersity, which are crucial parameters for applications in electronic devices.
Characterization Techniques
Various analytical techniques are employed to characterize Thiophene, 2-bromo-3-hexyl-, homopolymer, particularly to assess its regioregularity, molecular weight, and electronic properties.
Spectroscopic Analysis
Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm the chemical structure and regioregularity of the polymer. These techniques provide valuable information about the arrangement of thiophene units along the polymer backbone and the presence of functional groups .
Molecular Weight Determination
Size exclusion chromatography (SEC) is typically used to determine the molecular weight and polydispersity index (PDI) of the polymer. Research has shown that controlled polymerization techniques can yield polymers with relatively low polydispersity indices, indicating a narrow molecular weight distribution .
Applications in Organic Electronics
Thiophene, 2-bromo-3-hexyl-, homopolymer has found significant applications in organic electronics due to its unique electronic properties. The regioregular structure of these polymers contributes to their high charge carrier mobility, making them suitable for various electronic applications.
Organic Field-Effect Transistors (OFETs)
The polymer's ability to transport charges efficiently makes it an excellent candidate for use in organic field-effect transistors. These devices are fundamental components in organic electronic circuits and displays. The regioregularity of the polymer chain enhances charge carrier mobility, leading to improved device performance.
Organic Photovoltaics (OPVs)
Another important application of Thiophene, 2-bromo-3-hexyl-, homopolymer is in organic photovoltaics. The polymer's ability to absorb light and transport charges makes it useful in the active layer of organic solar cells. Research has shown that the efficiency of these devices is significantly influenced by the regioregularity and molecular weight of the polymer.
Recent Research Findings
Recent studies have provided valuable insights into the properties and potential applications of Thiophene, 2-bromo-3-hexyl-, homopolymer and related compounds.
Structure-Property Relationships
Research has demonstrated that the electronic properties of thiophene-based polymers are significantly influenced by their regioregularity and side chain structure. Polymers with linear side chains like hexyl exhibit better solubility and processability compared to those with bulkier side chains.
Copolymerization Studies
Recent research has explored the copolymerization of various thiophene derivatives with 3-hexylthiophene. The reactivity ratios and polymerization rate constants have been measured by adapting the Mayo–Lewis equation and applying first-order kinetic behavior of chain polymerization .
Table 2: Copolymerization Behavior of Thiophene Derivatives with 3-Hexylthiophene
Thiophene Derivative | Structural Similarity to 3-Hexylthiophene | Reactivity | Copolymer Structure |
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3-Dodecylthiophene | High | Nearly equivalent | Random copolymer |
3-(6-Bromo)hexylthiophene | High | Nearly equivalent | Random copolymer |
3-(2-Ethylhexyl)thiophene | Moderate | Less reactive | Gradient copolymer |
3-(4-Octylphenyl)thiophene | Low | Failed to maintain chain polymerization | - |
These findings highlight the impact of monomer structure on reactivity in copolymerizations. Derivatives with higher structural similarity to 3-hexylthiophene show nearly equivalent reactivity and produce random copolymers in batch copolymerization. In contrast, derivatives with branched side chains or bulky substituents show different behavior, leading to gradient copolymers or failing to maintain chain polymerization .
Hydroxyl-Functionalized Variants
Research has also demonstrated the direct synthesis of poly(3-(6-hydroxyhexyl)thiophene) without protection of the hydroxyl group. This approach offers a more efficient route to functionalized polythiophenes, which can be further modified for specific applications .
Comparison with Similar Compounds
To better understand the unique properties of Thiophene, 2-bromo-3-hexyl-, homopolymer, it is useful to compare it with similar compounds.
Relationship to Poly(3-hexylthiophene) (P3HT)
Poly(3-hexylthiophene) (P3HT) is a closely related polymer that shares many properties with Thiophene, 2-bromo-3-hexyl-, homopolymer. Both polymers feature a thiophene backbone with hexyl side chains, but they differ in their terminal groups and synthetic pathways. P3HT is widely used in organic electronics and serves as a benchmark for comparing the performance of new thiophene-based polymers .
Comparison with Other Thiophene Derivatives
The reactivity and properties of various thiophene monomers have been compared in copolymerization studies. These comparisons reveal that structural similarity to 3-hexylthiophene is a key factor determining reactivity in polymerization reactions. Monomers with linear alkyl chains show similar reactivity, while those with branched or bulky substituents exhibit different behavior .
Challenges and Future Directions
Despite the significant progress in understanding and utilizing Thiophene, 2-bromo-3-hexyl-, homopolymer, several challenges and opportunities for future research remain.
Improving Regioregularity
While current synthesis methods allow for the production of highly regioregular polymers, achieving perfect regioregularity remains challenging. Future research could focus on developing new catalysts and polymerization conditions to further enhance regioregularity .
Enhancing Electronic Properties
The electronic properties of thiophene-based polymers are crucial for their applications in organic electronics. Future research could explore ways to enhance these properties through structural modifications or by incorporating other functional groups into the polymer backbone .
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